2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide
Description
2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide is a sulfonamide derivative characterized by a brominated benzene ring, an N-methyl group, and a 4-methoxybenzyl substituent. Its molecular structure imparts unique electronic and steric properties, making it relevant in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
2-bromo-N-[(4-methoxyphenyl)methyl]-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3S/c1-17(11-12-7-9-13(20-2)10-8-12)21(18,19)15-6-4-3-5-14(15)16/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMMTXNNLMBDPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Bromobenzenesulfonyl Chloride
The foundational intermediate for all routes is 2-bromobenzenesulfonyl chloride. Its preparation typically involves chlorosulfonation of bromobenzene, though modern protocols favor safer alternatives:
Procedure :
Bromobenzene (1.0 equiv) is added dropwise to chlorosulfonic acid (3.0 equiv) at 0°C under inert atmosphere. The mixture is stirred for 4 hours, then quenched into ice-water. The precipitate is filtered and recrystallized from hexane to yield 2-bromobenzenesulfonyl chloride (78–85% yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C → RT |
| Solvent | Neat |
| Yield | 78–85% |
Step 1: Formation of N-Methyl-2-bromobenzenesulfonamide
Procedure :
2-Bromobenzenesulfonyl chloride (1.0 equiv) is dissolved in dry dichloromethane (DCM). Methylamine (1.2 equiv, 40% in H2O) and triethylamine (2.0 equiv) are added at 0°C. The reaction is stirred for 2 hours, washed with 1M HCl, and concentrated. The crude product is purified via flash chromatography (EtOAc/hexane, 1:1) to yield N-methyl-2-bromobenzenesulfonamide (89% yield).
Mechanistic Insight :
The sulfonyl chloride undergoes nucleophilic attack by methylamine, facilitated by triethylamine’s base strength, which scavenges HCl and drives the reaction to completion.
Step 2: Introduction of 4-Methoxybenzyl Group
Two methods are prevalent for this step:
Method A1: Mitsunobu Reaction
Procedure :
N-Methyl-2-bromobenzenesulfonamide (1.0 equiv), 4-methoxybenzyl alcohol (1.5 equiv), triphenylphosphine (1.5 equiv), and diisopropyl azodicarboxylate (DIAD, 1.5 equiv) are combined in dry tetrahydrofuran (THF). The mixture is stirred at 60°C for 12 hours. Purification by column chromatography (EtOAc/hexane, 3:7) affords the target compound (72% yield).
Optimization Notes :
-
Excess alcohol improves conversion but risks di-alkylation.
-
Anhydrous conditions are critical to prevent hydrolysis of the sulfonamide.
Method A2: Base-Mediated Alkylation
Procedure :
N-Methyl-2-bromobenzenesulfonamide (1.0 equiv) and 4-methoxybenzyl bromide (1.2 equiv) are dissolved in acetonitrile. Cesium carbonate (2.0 equiv) is added, and the reaction is refluxed for 8 hours. The mixture is filtered, concentrated, and purified via recrystallization (ethanol/water) to yield the product (68% yield).
Comparative Analysis :
| Parameter | Mitsunobu (A1) | Base-Mediated (A2) |
|---|---|---|
| Yield | 72% | 68% |
| Reaction Time | 12 h | 8 h |
| Byproducts | Minimal | Trace di-alkylation |
| Scalability | Moderate | High |
Route B: Direct Synthesis via Secondary Amine
This route employs N-methyl-4-methoxybenzylamine, though its commercial scarcity necessitates in-situ preparation.
Step 1: Synthesis of N-Methyl-4-methoxybenzylamine
Procedure :
4-Methoxybenzylamine (1.0 equiv) and methyl iodide (1.1 equiv) are stirred in DMF with potassium carbonate (2.0 equiv) at 50°C for 6 hours. Extraction with DCM and purification by distillation yields N-methyl-4-methoxybenzylamine (81% yield).
Step 2: Sulfonamide Formation
Procedure :
2-Bromobenzenesulfonyl chloride (1.0 equiv) and N-methyl-4-methoxybenzylamine (1.1 equiv) are combined in DCM with triethylamine (2.0 equiv). After 3 hours at RT, the mixture is washed with brine and concentrated. Recrystallization from methanol gives the target compound (77% yield).
Advantages :
-
Fewer steps compared to Route A.
-
Higher atom economy.
Challenges :
-
Limited availability of N-methyl-4-methoxybenzylamine.
-
Potential epimerization during amine synthesis.
Optimization and Challenges
Regioselectivity in Bromination
Early attempts using electrophilic bromination of N-methylbenzenesulfonamide faced para-bromination dominance (para:ortho = 4:1). Modern protocols employ directed ortho-metalation:
Procedure :
N-Methylbenzenesulfonamide is treated with LDA (2.0 equiv) at −78°C, followed by addition of bromine (1.1 equiv). Quenching with NH4Cl yields 2-bromo-N-methylbenzenesulfonamide with >95% regioselectivity.
Minimizing Di-Alkylation
In Route A, over-alkylation is mitigated by:
Purification Challenges
The polar nature of sulfonamides complicates isolation. Gradient elution (hexane → EtOAc) with silica gel chromatography achieves >98% purity. For large-scale production, recrystallization from ethanol/water (7:3) is preferred.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the sulfonamide’s tetrahedral geometry and the 4-methoxybenzyl group’s equatorial orientation.
Applications and Derivatives
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors, leveraging its sulfonamide moiety for ATP-binding pocket interactions.
Scientific Research Applications
2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The bromine and sulfonamide groups play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities:
Electronic and Steric Effects
- Bromine vs. Nitro Groups : Bromine’s moderate electronegativity (compared to nitro’s strong electron-withdrawing effect) in this compound allows balanced electrophilicity, facilitating nucleophilic substitution reactions. In contrast, nitro-substituted analogs (e.g., N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide) exhibit reduced reactivity in such pathways due to steric hindrance and electronic deactivation .
- N-Methyl vs.
Biological Activity
2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on recent research findings.
Chemical Structure and Properties
The molecular structure of this compound includes a bromine atom, a methoxy group, and a sulfonamide moiety. The presence of these functional groups contributes to its solubility and reactivity, which are critical for its biological activity.
The compound's mechanism of action primarily involves:
- Enzyme Inhibition : It has been shown to inhibit dihydropteroate synthase, an enzyme involved in folic acid synthesis in microorganisms, leading to antimicrobial effects.
- Cytotoxicity : Similar compounds exhibit cytotoxic effects against various human tumor cell lines, including HeLa and MCF7 cells. This activity is often attributed to their ability to disrupt microtubule polymerization by targeting tubulin.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antimicrobial | Inhibits dihydropteroate synthase, disrupting folic acid synthesis in microbes. |
| Cytotoxicity | Exhibits significant cytotoxicity against tumor cell lines (e.g., HeLa, MCF7) with sub-micromolar IC50 values. |
| Enzyme Inhibition | Inhibits various enzymes including acetylcholinesterase and lipoxygenase. |
| Protein Interaction | Modulates protein-protein interactions, affecting cellular signaling pathways. |
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various contexts:
- Antitumor Activity :
-
Microbial Resistance :
- Research indicated that the compound's activity is not significantly affected by multi-drug resistance mechanisms, making it a promising candidate for further development in treating resistant infections.
- Binding Affinity Studies :
Q & A
[Basic] What spectroscopic methods are used to characterize 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide?
Methodological Answer:
The compound is typically characterized using 1H/13C NMR to confirm the presence of the methoxybenzyl group (δ ~3.8 ppm for OCH3) and the bromobenzenesulfonamide moiety. High-resolution mass spectrometry (HRMS) validates the molecular formula, while FT-IR identifies sulfonamide S=O stretching (~1350–1150 cm⁻¹). For crystalline samples, X-ray diffraction (XRD) resolves bond lengths and angles, with refinement via SHELXL .
[Advanced] How can crystallographic data resolve ambiguities in the compound’s stereochemistry or disorder?
Methodological Answer:
Crystallographic ambiguities (e.g., rotational disorder in the methoxybenzyl group) are addressed using ORTEP-3 for thermal ellipsoid visualization and SHELXL refinement with restraints for bond distances and angles . Twinning, if present, is handled via PLATON integration or by refining against a twin law. Discrepancies between calculated and experimental XRD patterns require re-examination of crystal mounting or data collection parameters (e.g., detector distance) .
[Basic] What synthetic routes are reported for this compound?
Methodological Answer:
A common route involves N-alkylation of N-methylbenzenesulfonamide with 4-methoxybenzyl bromide under basic conditions (e.g., K2CO3 in DMF at 60°C). The bromine substituent is introduced via electrophilic aromatic substitution on the sulfonamide precursor using Br2/FeCl3 . Purification employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .
[Advanced] How can regioselectivity challenges during bromination be mitigated?
Methodological Answer:
Regioselectivity in bromination is controlled by directing groups : the sulfonamide’s electron-withdrawing nature directs Br to the ortho position. Competing para substitution is minimized using low-temperature conditions (−10°C) and stoichiometric control of Br2. DFT calculations (e.g., Gaussian) predict reactive sites, while HPLC-MS monitors intermediate formation to optimize reaction time .
[Basic] What biological assays are suitable for evaluating this compound’s activity?
Methodological Answer:
Enzyme inhibition assays (e.g., fluorescence-based or radiometric) screen for interactions with sulfonamide-targeted enzymes like carbonic anhydrase. Cellular viability assays (MTT/XTT) assess cytotoxicity, while surface plasmon resonance (SPR) quantifies binding kinetics to proteins .
[Advanced] How can structure-activity relationship (SAR) studies be designed for derivatives?
Methodological Answer:
SAR studies involve systematic substitution of the methoxy group (e.g., replacing OCH3 with Cl, NO2) and modifying the sulfonamide’s N-alkyl chain. Molecular docking (AutoDock Vina) predicts binding modes, while free-energy perturbation (FEP) simulations prioritize synthetic targets. Biological data is analyzed via multivariate regression to correlate substituent effects with activity .
[Basic] How is the compound’s purity validated post-synthesis?
Methodological Answer:
Purity is confirmed by HPLC (>98% peak area), melting point consistency (DSC analysis), and elemental analysis (C, H, N within ±0.4% of theoretical). Residual solvents are quantified via GC-MS per ICH guidelines .
[Advanced] What strategies resolve contradictions in solubility data across studies?
Methodological Answer:
Discrepancies arise from polymorphism or solvent impurities. Use powder XRD to identify crystalline forms and dynamic vapor sorption (DVS) to assess hygroscopicity. Solubility is re-evaluated in standardized buffers (e.g., PBS pH 7.4) via shake-flask method with UV/Vis quantification .
[Basic] Which computational tools predict the compound’s physicochemical properties?
Methodological Answer:
ACD/Labs Percepta estimates logP, pKa, and solubility. Molinspiration calculates drug-likeness parameters (e.g., rotatable bonds, H-bond acceptors). SwissADME predicts bioavailability and metabolic stability .
[Advanced] How can photodegradation pathways be analyzed for stability studies?
Methodological Answer:
LC-QTOF-MS identifies degradation products after UV exposure (e.g., λ = 254 nm). Pathways are modeled using Gaussian TD-DFT to simulate excited-state reactions. Kinetic studies under varying pH and light intensity quantify degradation rates, with Arrhenius plots extrapolating shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
